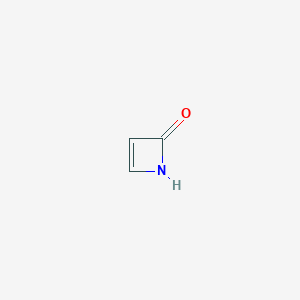
Azet-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azet-2(1H)-one is a four-membered nitrogen-containing heterocycle. This compound is known for its strained ring structure, which imparts unique chemical properties. This compound and its derivatives have garnered significant interest due to their wide range of bioactivities, including antibiotic and antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azet-2(1H)-one can be synthesized through various methods. One notable method involves a copper-catalyzed tandem reaction of terminal alkynes, sulfonyl azides, and heterocumulenes. This reaction proceeds under mild conditions and yields highly functionalized azet-2(1H)-ones . Another method involves the [2+2] cycloaddition of imines and ketenimines, which also produces functionalized azet-2(1H)-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The copper-catalyzed tandem reaction is particularly favored due to its efficiency and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Azet-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the nitrogen-containing ring, leading to different derivatives.
Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include copper iodide, sulfonyl azides, and terminal alkynes. The reactions typically occur under mild conditions, such as room temperature, and often use solvents like N,N-dimethylformamide .
Major Products
The major products formed from these reactions are highly functionalized this compound derivatives, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
Azet-2(1H)-one has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of azet-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial properties are attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s unique ring structure allows it to interact with various biological targets, making it a valuable pharmacophore .
Comparación Con Compuestos Similares
Similar Compounds
Azet-2(1H)-thione: Similar to azet-2(1H)-one but contains a sulfur atom instead of an oxygen atom.
Azetidine: A saturated four-membered nitrogen-containing ring without the carbonyl group.
Beta-lactams: A class of antibiotics that also contain a four-membered ring structure but with different substituents.
Uniqueness
This compound is unique due to its strained ring structure and the presence of a carbonyl group, which imparts distinct reactivity and bioactivity compared to its analogs .
Propiedades
Número CAS |
106104-47-6 |
|---|---|
Fórmula molecular |
C3H3NO |
Peso molecular |
69.06 g/mol |
Nombre IUPAC |
1H-azet-2-one |
InChI |
InChI=1S/C3H3NO/c5-3-1-2-4-3/h1-2H,(H,4,5) |
Clave InChI |
FADJIMDKDQYNCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


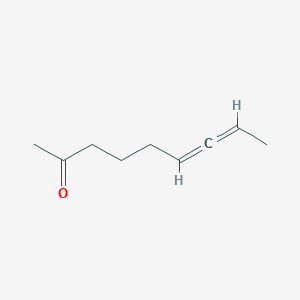
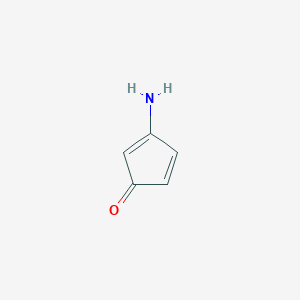
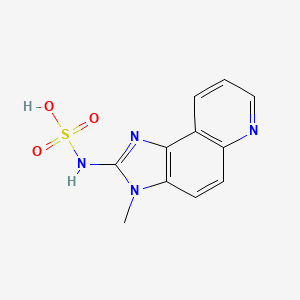

![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)
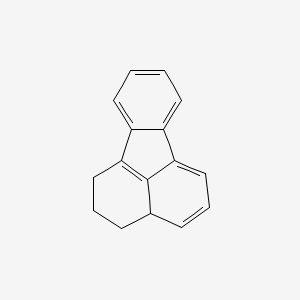
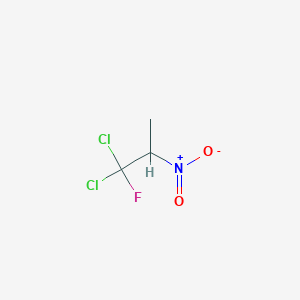
![2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14339323.png)
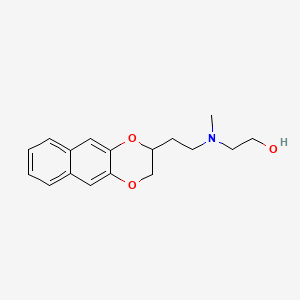
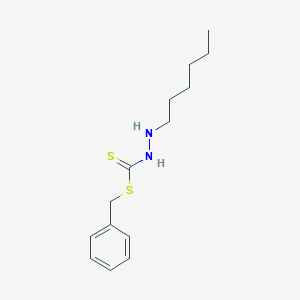
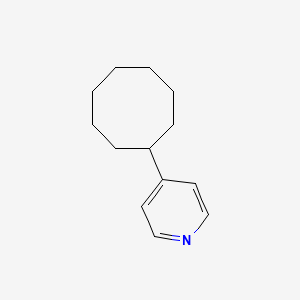
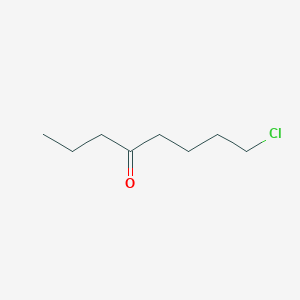
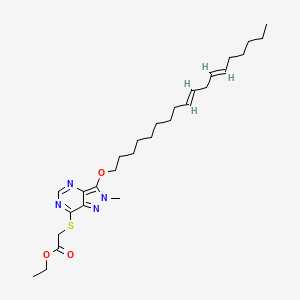
![{2,3-Dichloro-4-[(2H-thiopyran-2-ylidene)acetyl]phenoxy}acetic acid](/img/structure/B14339361.png)
